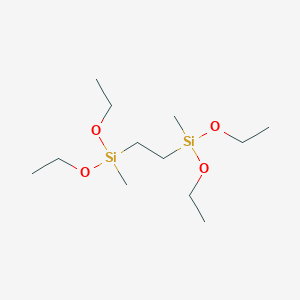

1,2-Bis(methyldiethoxysilyl)ethan

Übersicht

Beschreibung

1,2-Bis(methyldiethoxysilyl)ethane is a useful research compound. Its molecular formula is C12H30O4Si2 and its molecular weight is 294.53 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Bis(methyldiethoxysilyl)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Bis(methyldiethoxysilyl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(methyldiethoxysilyl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Siloxanpolymeren

1,2-Bis(methyldiethoxysilyl)ethan: wird bei der Synthese von Siloxanpolymeren eingesetzt, da es vernetzte Strukturen bilden kann. Diese Polymere zeichnen sich durch ihre thermische Stabilität, Flexibilität und hydrophoben Eigenschaften aus, was sie für Beschichtungen, Dichtstoffe und biomedizinische Anwendungen geeignet macht .

Oberflächenmodifikationsmittel

Diese Verbindung dient als wirksames Oberflächenmodifikationsmittel. Es kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern, z. B. um hydrophobe Beschichtungen auf Glas oder Keramik zu erzeugen, was bei der Herstellung von selbstreinigenden Oberflächen von Vorteil sein kann .

Vorläufer für Hybridmaterialien

Es dient als Vorläufer für die Entwicklung von hybriden organisch-anorganischen Materialien. Diese Materialien kombinieren die besten Eigenschaften beider Welten, z. B. die mechanische Festigkeit anorganischer Substanzen mit der Verarbeitbarkeit organischer Verbindungen .

Dielektrische Materialien

Die Verbindung wird auf ihr Potenzial bei der Herstellung von Materialien mit niedrigem dielektrischen Verlust untersucht. Dies ist besonders wichtig in der Elektronikindustrie, wo Materialien mit niedrigen Dielektrizitätskonstanten benötigt werden, um Energieverluste bei hohen Frequenzen zu minimieren .

Klebstoffe und Dichtstoffe

Aufgrund seiner Vernetzungseigenschaften wird This compound zur Formulierung von Klebstoffen und Dichtstoffen verwendet, die Strapazierfähigkeit und Beständigkeit gegen Umweltfaktoren erfordern .

Zahn- und Orthopädische Anwendungen

Im Bereich der Zahnheilkunde und Orthopädie wird diese Verbindung zur Herstellung von Zahnzementen und Knochenklebstoffen erforscht. Seine Biokompatibilität und Fähigkeit, an Knochen und Zähnen zu binden, machen es zu einem vielversprechenden Kandidaten für medizinische Klebstoffe .

Korrosionsschutz

Es werden Forschungen zur Verwendung von This compound für Korrosionsschutzbeschichtungen durchgeführt. Seine chemische Struktur ermöglicht es ihm, schützende Schichten auf Metallen zu bilden, die Oxidation und Abbau verhindern .

Nanotechnologie

Die Verbindung findet Anwendungen in der Nanotechnologie, wo sie zur Modifizierung der Oberfläche von Nanopartikeln verwendet wird. Diese Modifizierung kann die Dispersion von Nanopartikeln in Lösungsmitteln verbessern, was für die Herstellung von Nanoverbundwerkstoffen entscheidend ist .

Wirkmechanismus

Target of Action

1,2-Bis(methyldiethoxysilyl)ethane is a type of organosilicon compoundLike other organosilicon compounds, it may interact with various biological molecules depending on its structure and functional groups .

Mode of Action

It is known that organosilicon compounds can form covalent bonds with various biological molecules, altering their structure and function .

Pharmacokinetics

Like other organosilicon compounds, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1,2-Bis(methyldiethoxysilyl)ethane. For instance, the compound’s reactivity may increase at higher temperatures or under acidic conditions .

Eigenschaften

IUPAC Name |

2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITBDIPWYKTHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939334 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18043-74-8, 88736-80-5 | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-Bis(methyldiethoxysilyl)ethane (BMDEE) suitable for creating flexible aerogels compared to traditional silica aerogels?

A1: Traditional silica aerogels, derived from precursors like tetramethoxysilane (TMOS), are known for their excellent properties but suffer from mechanical brittleness. BMDEE, on the other hand, introduces flexibility into the aerogel structure. This difference in mechanical behavior stems from the distinct structural arrangements formed during polymerization.

- TMOS forms rigid Si–O–Si–O ring structures that are prone to collapse under compressive stress. []

- BMDEE, with its ethylene bridge (CH2CH2) connecting the silicon atoms, forms a more flexible polymer network. This network can withstand deformation without collapsing because the ethylene bridge allows for structural rearrangement and energy dissipation, ultimately resulting in improved flexibility. [, ]

Q2: How does the ethylene bridge in BMDEE contribute to the enhanced bending flexibility observed in the resulting aerogels?

A2: Research indicates that the ethylene bridge in BMDEE plays a crucial role in improving the bending flexibility of the resulting aerogels compared to those derived from polymethylsilsesquioxane (PMSQ). [] This enhancement is attributed to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)

![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)